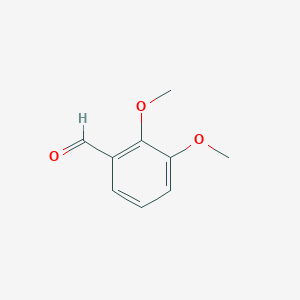

2,3-Dimethoxybenzaldehyde

説明

Significance in Contemporary Chemical Research

2,3-Dimethoxybenzaldehyde is a significant intermediate in the synthesis of a wide array of more complex molecules. ontosight.ai Its importance spans several key industries, including pharmaceuticals, agrochemicals, and fine chemicals.

In medicinal chemistry, the compound is a crucial precursor for various active pharmaceutical ingredients (APIs). pmarketresearch.com It is notably used in the synthesis of isoquinoline alkaloids like berberine. chemsrc.commedchemexpress.compatsnap.com Research has also established its role as a starting material for potential antidepressants, antipsychotics, and anticancer drugs. pmarketresearch.com For example, it is a building block for tranylcypromine analogs, which are monoamine oxidase inhibitors, and for certain oncology therapeutics like PARP inhibitors and indole alkaloid derivatives. pmarketresearch.com

The agrochemical industry utilizes this compound for the production of advanced pesticides and herbicides. pmarketresearch.com A key application is in the synthesis of pyrethroid-type insecticides, such as fenpropathrin. pmarketresearch.com

In the realm of fine chemicals, it is used to create vanillin derivatives that offer enhanced stability, making them suitable for applications like heat-resistant food flavorings. pmarketresearch.com Furthermore, the intrinsic chemical properties of this compound have led to investigations into its biological activities, with studies reporting antifungal and antimicrobial properties. chemsrc.commedchemexpress.com

Table 1: Physical and Chemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | o-Veratraldehyde | nih.gov |

| CAS Number | 86-51-1 | nih.gov |

| Molecular Formula | C₉H₁₀O₃ | nih.gov |

| Molecular Weight | 166.17 g/mol | nih.gov |

| Appearance | Off-white or yellow crystalline powder | nih.gov |

| Melting Point | 48-52 °C | sigmaaldrich.com |

| Boiling Point | 137 °C at 12 mmHg | sigmaaldrich.com |

| Solubility | Soluble in ethanol, DMF, and DMSO; insoluble in water. |

Historical Context of Academic Investigation

The academic investigation of this compound has evolved from fundamental synthesis and characterization to complex applications. Early research focused on establishing reliable methods for its preparation, such as the oxidation of 2,3-dimethoxybenzyl alcohol or the formylation of 1,2-dimethoxybenzene. ontosight.ai A publication from 1957 detailing the synthesis of a derivative, 6-Nitro-2,3-dimethoxybenzaldehyde, indicates that the parent compound was already a known and utilized reagent in organic chemistry at that time. acs.org

Over the decades, significant research has been dedicated to improving its synthesis. Modern patents describe routes starting from precursors like o-bromophenol, aiming for more environmentally friendly and industrially scalable processes. patsnap.comgoogle.com These newer methods often seek to replace toxic reagents, such as dimethyl sulfate, with greener alternatives like dimethyl carbonate. patsnap.comgoogle.com

The structural elucidation and characterization of this compound have been thoroughly documented using various spectroscopic techniques. Comprehensive data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are widely available in scientific databases. nih.govnist.gov Its utility as a building block for constructing complex heterocyclic systems, such as indeno[1,2,3-ij]isoquinolines, was a subject of academic papers as early as the 1980s, highlighting its long-standing role in advanced organic synthesis. cdnsciencepub.com

Table 2: Spectroscopic Data Highlights for this compound This table is interactive. Users can sort columns by clicking on the headers.

| Technique | Key Data Points | Source(s) |

|---|---|---|

| ¹H NMR | Aldehyde proton (CHO) signal at δ ~9.8–10.2 ppm. Methoxy group (OCH₃) signals at δ ~3.8–4.0 ppm. | |

| ¹³C NMR | Carbonyl carbon signal is characteristic of aldehydes. Aromatic and methoxy carbon signals appear in expected regions. | nih.gov |

| IR Spectroscopy | Data available in the NIST/EPA Gas-Phase Infrared Database. | nist.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass (166.06299). |

Scope and Research Trajectories

Current and future research involving this compound is expanding into several innovative areas, driven by its versatile chemical nature.

Medicinal Chemistry: The compound remains a cornerstone in drug discovery. Research is actively pursuing the synthesis of novel therapeutics, including neuroprotective agents and advanced anticancer drugs. pmarketresearch.combiosynth.com Its derivatives are being systematically synthesized and evaluated for enhanced biological activity, particularly as antifungal and antibacterial agents. chemsrc.com The synthesis of complex alkaloids and other biologically active heterocycles continues to be a major focus. nih.govresearchgate.net

Materials Science: An emerging and promising trajectory is the application of this compound in materials science. Recent studies have demonstrated its potential use as a photoactive component in organic light-emitting diodes (OLEDs), where it was shown to improve electron-transport efficiency. pmarketresearch.com This opens up possibilities for its incorporation into next-generation flexible screens and other electronic devices. pmarketresearch.com

Green Chemistry: There is a strong trend towards developing more sustainable and efficient synthetic protocols for this compound and its derivatives. bloomtechz.com Research focuses on minimizing waste, reducing energy consumption, and utilizing non-toxic reagents and recyclable solvents, aligning with the principles of green chemistry. patsnap.comgoogle.com

Agrochemicals: The compound continues to be relevant in the development of new agrochemicals. The goal is to synthesize more potent and selective pesticides and herbicides with improved environmental profiles. pmarketresearch.com

Table 3: Overview of Key Research Applications This table is interactive. Users can sort columns by clicking on the headers.

| Research Area | Application/Product Synthesized | Significance | Source(s) |

|---|---|---|---|

| Pharmaceuticals | Berberine and other isoquinoline alkaloids | Synthesis of natural product-based drugs. | chemsrc.commedchemexpress.compatsnap.com |

| Antidepressant and antipsychotic precursors | Building block for central nervous system drugs. | pmarketresearch.com | |

| Anticancer agent intermediates | Used in the development of oncology therapeutics. | pmarketresearch.com | |

| Agrochemicals | Fenpropathrin (pyrethroid insecticide) | Production of crop protection agents. | pmarketresearch.com |

| Fine Chemicals | Stable vanillin derivatives | Creation of high-performance flavorants for the food industry. | pmarketresearch.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Component to improve electron-transport efficiency in electronics. | pmarketresearch.com |

特性

IUPAC Name |

2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGSHFYXPRRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235333 | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow moist crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-51-1 | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ALP3SY00L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What are the common synthetic routes for 2,3-dimethoxybenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via demethylation of protected benzaldehyde derivatives. For example, heating in DMF with LiCl selectively removes methyl groups at positions with electron-withdrawing substituents, yielding 2-hydroxy-3-methoxybenzaldehyde (98% yield under optimized conditions). Alternative methods include condensation reactions with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration. Reaction time, temperature, and catalyst choice critically affect purity and yield.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C–O = 1.379–1.406 Å) and angles (e.g., C–C–C = 117–121°) in the crystalline state.

- NMR : Distinguishes methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aldehyde protons (δ ~9.8–10.2 ppm) .

- HPLC and MS : Ensure purity (>98%) and confirm molecular weight (166.17 g/mol) .

Q. What are the key physical properties of this compound relevant to experimental design?

- Melting point : 54°C.

- Boiling point : 256°C at 99.3 kPa.

- Solubility : Insoluble in water; soluble in ethanol, DMF, and DMSO.

- Stability : Hygroscopic; store under inert gas at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence intermolecular interactions?

In the azine derivative (C₁₈H₂₀N₂O₄), weak C–H⋯O hydrogen bonds (2.5–2.7 Å) stabilize the lattice. Two independent molecules in the asymmetric unit exhibit torsional angles of 21.6° between benzene rings, affecting π-π stacking. SHELX software (e.g., SHELXL97) refines displacement parameters (Uᵢₛₒ = 0.02–0.05 Ų) and resolves disorder in methoxy groups .

Q. What explains the moderate antifungal activity of this compound compared to other benzaldehydes?

Despite structural similarities, its MIC (2.50 ± 0.45 µg/mL) against fungi is higher than cinnamaldehyde (0.58 µg/mL). The electron-donating methoxy groups may reduce redox activity, diminishing cellular oxidative stress induction—a key antifungal mechanism . Structure-activity relationship (SAR) studies suggest replacing methoxy with hydroxyl groups improves potency .

Q. What methodological challenges arise in demethylation reactions of this compound, and how are they addressed?

Demethylation using LiCl in DMF requires precise temperature control (100–120°C) to avoid side reactions. Aldehyde groups are sensitive to over-oxidation; protecting groups (e.g., acetals) stabilize the substrate. Reaction monitoring via TLC (hexane:EtOAc, 3:1) ensures selective mono-demethylation.

Q. How do computational models predict the reactivity of this compound in nucleophilic additions?

DFT calculations (e.g., B3LYP/6-31G*) show the aldehyde carbon has a partial positive charge (δ+ = 0.32), favoring nucleophilic attack. Methoxy groups at C2 and C3 sterically hinder ortho-substitution, directing electrophiles to the para position .

Methodological Considerations

Q. What protocols are recommended for crystallizing this compound derivatives for X-ray studies?

- Solvent choice : Use ethanol or acetone for slow evaporation.

- Temperature : Crystallize at 4°C to enhance lattice order.

- Data collection : Employ MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

Q. How can contradictions in reported biological activity data be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。